molecular formula C8H9BrN2O B1344591 5-bromo-N,N-dimethylpicolinamide CAS No. 845305-86-4

5-bromo-N,N-dimethylpicolinamide

Cat. No. B1344591
M. Wt: 229.07 g/mol
InChI Key: KQRHFAPOFNDZHY-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 161a, from 6-bromo-nicotinic acid (1.00 g, 4.95 mmol) to give a colorless oil (780 mg, 69% yield). 1H NMR (400 MHz, CDCl3) δ 8.46 (d, J=2.53 Hz, 1 H) 7.61-7.71 (m, 1 H) 7.56 (d, J=8.08 Hz, 1 H) 3.08 (d, J=41.68 Hz, 6 H); LCMS for C8H9BrN2O m/z 229.00 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[C:3](C1C=CC(Br)=CN=1)=O.[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](O)=[O:19])=[CH:16][N:15]=1>>[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([N:2]([CH3:3])[CH3:1])=[O:19])=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)C1=NC=C(C=C1)Br)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C(=O)N(C)C)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.